molecular formula C9H8ClNO2S B1345698 5-Chloro-2,4-dimethoxyphenyl isothiocyanate CAS No. 40046-27-3

5-Chloro-2,4-dimethoxyphenyl isothiocyanate

Cat. No.: B1345698
CAS No.: 40046-27-3
M. Wt: 229.68 g/mol
InChI Key: BXJOFCAXBGIDIR-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethoxyphenyl isothiocyanate is an organic compound with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.683 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and an isothiocyanate functional group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2,4-dimethoxyphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2,4-dimethoxyaniline with thiophosgene (CSCl₂) under controlled conditions. The reaction typically proceeds as follows:

  • Dissolve 5-chloro-2,4-dimethoxyaniline in an appropriate solvent such as dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate compound.
  • Purify the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the toxic and reactive nature of thiophosgene.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxyphenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives, respectively.

    Hydrolysis: In the presence of water or aqueous acids, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, ethanol, water

    Catalysts: Acid or base catalysts for hydrolysis and cyclization reactions

Major Products Formed

    Thiourea Derivatives: Formed by reaction with amines

    Carbamate Derivatives: Formed by reaction with alcohols

    Thiocarbamate Derivatives: Formed by reaction with thiols

Scientific Research Applications

5-Chloro-2,4-dimethoxyphenyl isothiocyanate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the isothiocyanate functional group into molecules.

    Biology: Employed in the modification of biomolecules such as proteins and peptides for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds with anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of bioactive compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,5-dimethoxyphenyl isothiocyanate
  • 5-Chloro-2,4-dimethoxyphenyl isocyanate
  • 2,4-Dimethoxyphenyl isothiocyanate

Uniqueness

5-Chloro-2,4-dimethoxyphenyl isothiocyanate is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable reagent in organic synthesis and scientific research.

Properties

IUPAC Name

1-chloro-5-isothiocyanato-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-12-8-4-9(13-2)7(11-5-14)3-6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJOFCAXBGIDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N=C=S)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193109
Record name 5-Chloro-2,4-dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40046-27-3
Record name 5-Chloro-2,4-dimethoxyphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2,4-dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40046-27-3
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